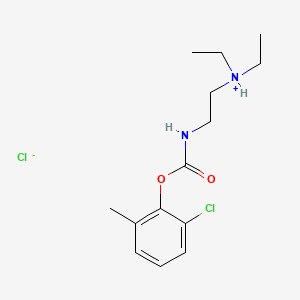
3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate is an organic compound with a complex structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate typically involves the esterification of 4-butoxy-3-methylbenzoic acid with 3-(dimethylamino)propyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the formulation of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylamino)propyl 4-methoxybenzoate
- 3-(Dimethylamino)propyl 4-ethoxybenzoate
- 3-(Dimethylamino)propyl 4-propoxybenzoate
Uniqueness
Its butoxy and methyl substituents provide distinct steric and electronic properties compared to similar compounds .
Propriétés
Numéro CAS |
78329-86-9 |
|---|---|
Formule moléculaire |
C17H27NO3 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
3-(dimethylamino)propyl 4-butoxy-3-methylbenzoate |
InChI |
InChI=1S/C17H27NO3/c1-5-6-11-20-16-9-8-15(13-14(16)2)17(19)21-12-7-10-18(3)4/h8-9,13H,5-7,10-12H2,1-4H3 |
Clé InChI |
QPAHKFXMGSVTNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)C(=O)OCCCN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)



![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)




